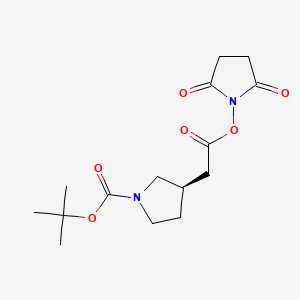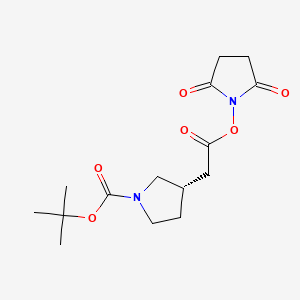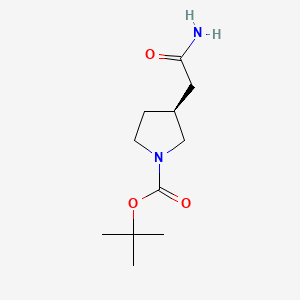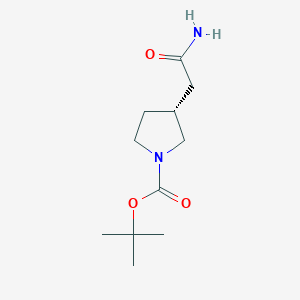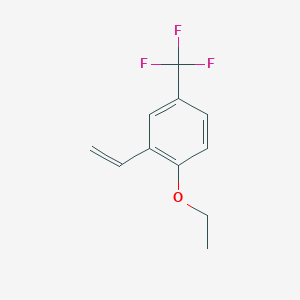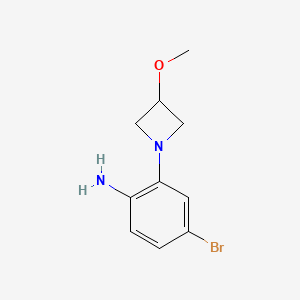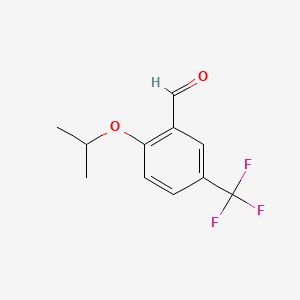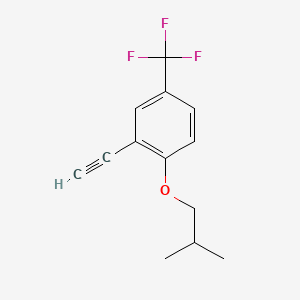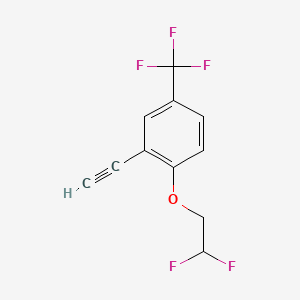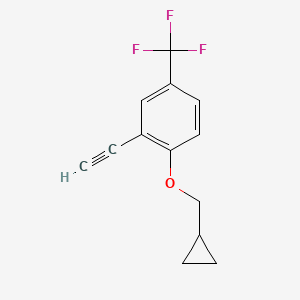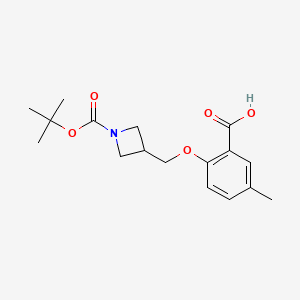
2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-5-methylbenzoic acid: is a complex organic compound featuring a benzoic acid core substituted with a tert-butoxycarbonyl-protected azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 5-methylsalicylic acid and tert-butoxycarbonyl-protected azetidine.
Step 1 Esterification: The carboxylic acid group of 5-methylsalicylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 5-methylsalicylate.
Step 2 Protection: The hydroxyl group of methyl 5-methylsalicylate is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Step 3 Nucleophilic Substitution: The protected methyl 5-methylsalicylate undergoes nucleophilic substitution with tert-butoxycarbonyl-protected azetidine in the presence of a base such as sodium hydride (NaH) to form the desired product.
Step 4 Deprotection: The final step involves deprotecting the silyl group using tetrabutylammonium fluoride (TBAF) to yield 2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-5-methylbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The azetidine moiety can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups under acidic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution under reflux conditions.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products
Oxidation: Formation of 2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-5-methylbenzoic acid derivatives with oxidized benzylic positions.
Reduction: Conversion to 2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-5-methylbenzyl alcohol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-5-methylbenzoic acid: has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of novel antibiotics and anti-inflammatory drugs.
Organic Synthesis:
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Material Science: The compound’s derivatives are explored for their potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-5-methylbenzoic acid exerts its effects is largely dependent on its application:
Enzyme Inhibition: The azetidine moiety can interact with enzyme active sites, potentially inhibiting their activity by mimicking natural substrates or binding irreversibly.
Receptor Modulation: The compound may modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)benzoic acid: Lacks the methyl group at the 5-position, which can affect its reactivity and binding properties.
2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)methoxy)-5-methylbenzoic acid: Contains a pyrrolidine ring instead of an azetidine ring, leading to different steric and electronic properties.
2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methoxy)-4-methylbenzoic acid: The methyl group is positioned differently, which can influence the compound’s overall chemical behavior.
Uniqueness
- The presence of the azetidine ring and the specific positioning of the tert-butoxycarbonyl group and methyl group confer unique steric and electronic properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
5-methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-11-5-6-14(13(7-11)15(19)20)22-10-12-8-18(9-12)16(21)23-17(2,3)4/h5-7,12H,8-10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKYUCYJNIBKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CN(C2)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

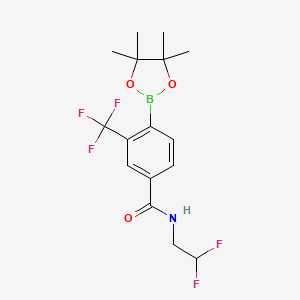
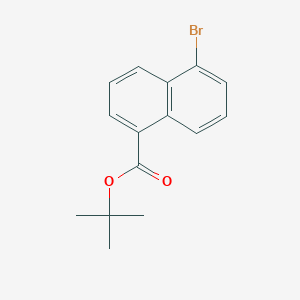
![4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8199383.png)
